An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane: Properties and Applications
An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,4-trimethyl-1,3-dioxolane (CAS No. 1193-11-9), a versatile heterocyclic compound. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other chemical industries. It includes a summary of its key physical and chemical characteristics, information on its synthesis and reactivity, and its applications in various fields.
Introduction
2,2,4-Trimethyl-1,3-dioxolane, also known as acetone (B3395972) propylene (B89431) glycol acetal, is a cyclic ketal with the molecular formula C₆H₁₂O₂. It is a colorless liquid with a mild, sweet, and musty odor. This compound is recognized for its utility as a flavoring agent in the food industry and as an intermediate in organic synthesis, particularly as a protecting group for 1,2-diols. Its specific chemical structure, consisting of a five-membered dioxolane ring with three methyl substituents, imparts a unique set of properties that are valuable in various chemical applications.
Physical and Chemical Properties
The physical and chemical properties of 2,2,4-trimethyl-1,3-dioxolane are well-documented. These properties are crucial for its handling, application, and for predicting its behavior in chemical reactions. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Mild, musty, sweet | |
| Boiling Point | 98.0 - 99.0 °C at 760 mmHg | |
| Melting Point | -90 °C | |
| Density | 0.899 - 0.905 g/cm³ | |
| Refractive Index | 1.393 - 1.398 | |
| Solubility in Water | 111,000 mg/L at 18 °C | |
| Vapor Pressure | 32.3 mmHg at 25 °C | |
| Flash Point | 32 °C |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,2,4-trimethyl-1,3-dioxolane | |
| CAS Number | 1193-11-9 | |
| SMILES | CC1COC(O1)(C)C | |
| InChIKey | ALTFLAPROMVXNX-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthesis
2,2,4-Trimethyl-1,3-dioxolane is typically synthesized through the ketalization of 1,2-propanediol with acetone. This reaction is an acid-catalyzed process.
A patented method describes the synthesis of 2,2,4-trimethyl-1,3-dioxolane via the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst system comprising an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride. This method is highlighted as an improvement over previous methods that used more expensive and environmentally challenging catalysts.
Caption: Synthesis of 2,2,4-Trimethyl-1,3-dioxolane.
Reactivity
As a ketal, 2,2,4-trimethyl-1,3-dioxolane is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which will regenerate the parent diol (1,2-propanediol) and ketone (acetone). This reactivity is fundamental to its use as a protecting group in organic synthesis.
Experimental Protocols
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Boiling Point: Determined by distillation at atmospheric pressure using a thermometer and a distillation apparatus, with the boiling point being the temperature at which the liquid and vapor phases are in equilibrium.
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Density: Measured using a pycnometer or a digital density meter at a specified temperature.
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Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the substance.
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Spectroscopic Analysis:
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Infrared (IR) Spectroscopy: The NIST WebBook provides access to the IR spectrum of 2,2,4-trimethyl-1,3-dioxolane, which would have been obtained using a dispersive or FTIR instrument.
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST WebBook, providing information on the fragmentation pattern of the molecule.
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Applications
2,2,4-Trimethyl-1,3-dioxolane has applications in several industrial and research settings.
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Flavoring Agent: It is used as a flavoring agent in food products, imparting earthy, green, and vegetable-like notes. It is recognized by the FEMA (Flavor and Extract Manufacturers Association) with the number 3441.
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Organic Synthesis: A primary application in research and development is its use as a protecting group for 1,2-diols. The formation of the dioxolane ring protects the hydroxyl groups from unwanted reactions under neutral or basic conditions. The protecting group can be readily removed by acid-catalyzed hydrolysis.
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Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
Caption: Workflow for using 2,2,4-trimethyl-1,3-dioxolane as a protecting group.
Safety and Handling
2,2,4-Trimethyl-1,3-dioxolane is classified as a flammable liquid and vapor. It is also harmful if swallowed and can cause skin and serious eye irritation.
Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot
